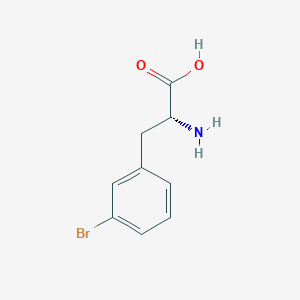

3-Bromo-D-phenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427562 | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-78-0 | |

| Record name | 3-Bromo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles, offering a robust pathway to obtaining this chiral building block with high purity.

Synthesis of Racemic 3-Bromo-DL-phenylalanine

The most common and effective method for synthesizing the racemic precursor, 3-Bromo-DL-phenylalanine, is through a multi-step process commencing with the Erlenmeyer-Plöchl reaction. This is followed by hydrolysis and reduction to yield the racemic amino acid.[1]

Overall Synthesis Workflow

The synthesis proceeds through three main stages:

-

Erlenmeyer-Plöchl Reaction: Condensation of 3-bromobenzaldehyde with N-acetylglycine to form an azlactone intermediate.[1]

-

Hydrolysis: Opening of the azlactone ring to yield α-acetamido-3-bromocinnamic acid.[1]

-

Reduction: Reduction of the unsaturated intermediate to the final racemic 3-Bromo-DL-phenylalanine.[1]

Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

-

Materials: 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Anhydrous Sodium Acetate, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product. Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.[1]

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water.

-

Dry the product under vacuum.[1]

-

Step 2: Hydrolysis of the Azlactone Intermediate

-

Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.

-

Procedure:

-

Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.

-

Gently warm the mixture with stirring until the solid dissolves.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.[1]

-

Step 3: Reduction to 3-Bromo-DL-phenylalanine

-

Materials: α-Acetamido-3-bromocinnamic acid from Step 2, Sodium Amalgam (2-3%), Ethanol, Water.

-

Procedure:

-

Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as a mixture of ethanol and water.

-

Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Carefully quench any remaining sodium amalgam with water.

-

Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.[1]

-

Enantioselective Synthesis of this compound via Enzymatic Resolution

To obtain the desired D-enantiomer, an enzymatic kinetic resolution of the N-acetylated racemic mixture is a highly effective method. This process utilizes an L-aminoacylase to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

Enzymatic Resolution Workflow

The process involves three key stages:

-

N-Acetylation: The racemic 3-Bromo-DL-phenylalanine is first converted to its N-acetyl derivative.

-

Enzymatic Hydrolysis: The racemic N-acetyl-3-bromo-DL-phenylalanine is treated with an L-aminoacylase. The enzyme selectively hydrolyzes the L-enantiomer.

-

Separation and Deprotection: The resulting mixture of L-amino acid and N-acetyl-D-amino acid is separated, followed by the removal of the acetyl group from the D-enantiomer.

Experimental Protocol: Enzymatic Resolution

Step 1: N-Acetylation of 3-Bromo-DL-phenylalanine

-

Materials: 3-Bromo-DL-phenylalanine, Acetic Anhydride, Sodium Bicarbonate solution.

-

Procedure:

-

Dissolve 3-Bromo-DL-phenylalanine in an aqueous sodium bicarbonate solution.

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).

-

Stir the reaction mixture until the reaction is complete.

-

Acidify the solution with dilute HCl to precipitate the N-acetyl-3-bromo-DL-phenylalanine.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Enzymatic Hydrolysis

-

Materials: N-acetyl-3-bromo-DL-phenylalanine, L-aminoacylase (e.g., from Aspergillus oryzae), Phosphate buffer (pH ~7.0), Cobalt (II) chloride solution (as an activator, if required).

-

Procedure:

-

Prepare a solution of N-acetyl-3-bromo-DL-phenylalanine in the phosphate buffer.

-

Adjust the pH to the optimal range for the L-aminoacylase (typically around 7.0-8.0).

-

Add the L-aminoacylase enzyme to the solution. If necessary, add a small amount of CoCl₂ solution to activate the enzyme.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.

-

Monitor the progress of the reaction by measuring the amount of liberated L-amino acid. The reaction is typically complete when 50% of the racemic mixture has been hydrolyzed.

-

Step 3: Separation and Purification of this compound

-

Materials: Reaction mixture from Step 2, Dilute HCl, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

After enzymatic hydrolysis, acidify the reaction mixture to pH ~5 with dilute HCl. This will protonate the carboxylate group of the L-amino acid.

-

Extract the mixture with an organic solvent such as ethyl acetate. The N-acetyl-3-bromo-D-phenylalanine will be extracted into the organic layer, while the free 3-bromo-L-phenylalanine will remain in the aqueous layer due to its zwitterionic nature.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude N-acetyl-3-bromo-D-phenylalanine.

-

Hydrolyze the N-acetyl-3-bromo-D-phenylalanine by refluxing with dilute HCl to remove the acetyl group.

-

Cool the solution and neutralize it to the isoelectric point of this compound to precipitate the pure D-enantiomer.

-

Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.

-

Purification of this compound

For applications requiring very high purity, further purification steps such as recrystallization or ion-exchange chromatography can be employed.

Recrystallization

-

Procedure: Dissolve the crude this compound in a minimum amount of hot water. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution and allow it to cool slowly to promote crystallization. The pure crystals can be collected by filtration.[1]

Ion-Exchange Chromatography

-

Procedure: For higher purity, a strong cation-exchange resin can be used. The crude product is dissolved in an acidic buffer and loaded onto the column. After washing away impurities, the bound this compound is eluted using a gradient of increasing ammonia concentration.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Resolution Parameters

| Parameter | Value/Range | Reference |

| Racemic Synthesis | ||

| Reaction Temperature (Erlenmeyer-Plöchl) | 100°C | [1] |

| Enzymatic Resolution | ||

| Enzyme | L-aminoacylase | |

| pH | 7.0 - 8.0 | |

| Temperature | ~37°C | |

| Purification | ||

| Recrystallization Solvent | Water/Ethanol | [1] |

| Ion-Exchange Resin | Strong cation-exchanger | [1] |

Table 2: Expected Yield and Purity

| Product | Expected Yield | Expected Purity (ee%) |

| 3-Bromo-DL-phenylalanine (crude) | > 80% | N/A |

| N-Acetyl-3-bromo-DL-phenylalanine | > 90% | N/A |

| This compound (after resolution) | ~40-45% (from racemic) | > 98% |

| Purified this compound | > 99% | > 99% |

Note: The expected yields and purity are based on typical results for similar enzymatic resolutions and may vary depending on specific reaction conditions and optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders.[1][2] This document outlines its key physicochemical characteristics, provides generalized experimental protocols for their determination, and explores its potential biological implications.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound and its related isomers. Due to limited availability in public literature, some data for the D-isomer are inferred from its L-counterpart or the racemic mixture.

Table 1: General and Physical Properties

| Property | This compound | 3-Bromo-L-phenylalanine | Notes |

| CAS Number | 99295-78-0[3] | 82311-69-1 | |

| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀BrNO₂[4] | |

| Molecular Weight | 244.08 g/mol [4] | 244.08 g/mol [4] | |

| Appearance | Off-white solid | White to off-white solid[4] | |

| Melting Point | Not specified | 208 - 210 °C | For Fmoc-3-bromo-D-phenylalanine: 155 - 158 ºC.[5] |

| Boiling Point | 368.4 ± 32.0 °C at 760 mmHg (Predicted)[6] | Not specified | |

| Density | 1.6 ± 0.1 g/cm³ (Predicted)[6] | Not specified |

Table 2: Solubility and Optical Properties

| Property | This compound | 3-Bromo-L-phenylalanine | Notes |

| Solubility in Water | Slightly soluble (Predicted)[4] | Slightly soluble[4] | For 3-Bromo-L-phenylalanine: 15.38 mg/mL (with sonication and pH adjustment to 3 with HCl).[7] |

| Solubility in Organic Solvents | Not specified | DMSO: 5 mg/mL (with sonication).[7] | |

| Optical Rotation [α] | Not specified | [α]²⁰D = +3 ± 1° (c=2 in 1N NaOH) | For Fmoc-3-bromo-D-phenylalanine: [α]²⁵D = +136 ± 2° (c=1 in DMF).[5] |

Table 3: Acid-Base and Partitioning Properties

| Property | This compound | 3-Bromo-L-phenylalanine | Notes |

| pKa (Predicted) | 2.16 ± 0.10 (acidic), 9.15 ± 0.20 (basic) | Not specified | |

| XLogP3 (Computed) | -0.8[8] | -0.8[8] | |

| Topological Polar Surface Area | 63.3 Ų[4] | 63.3 Ų[8] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for determining the key physicochemical properties of amino acids.

Melting Point Determination

The melting point of an amino acid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the decomposition temperature is noted.

Solubility Determination

The solubility of this compound can be determined in various solvents using the saturation shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Optical Rotation Measurement

The specific rotation of this compound can be measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., 1N NaOH).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthesis and Biological Context

Synthesis Workflow

The synthesis of 3-Bromo-DL-phenylalanine is typically achieved through a multi-step process, as illustrated in the following workflow diagram. The resolution of the racemic mixture to obtain the pure D-enantiomer is a critical subsequent step.

Caption: General synthesis workflow for 3-Bromo-DL-phenylalanine.

Potential Biological Signaling Pathway

3-Bromo-DL-phenylalanine, as a structural analog of phenylalanine, is hypothesized to act as a competitive inhibitor of aromatic amino acid hydroxylases, such as tyrosine hydroxylase.[9] This inhibition can potentially modulate the synthesis of crucial neurotransmitters like dopamine.

Caption: Potential inhibitory effect on the dopamine synthesis pathway.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its applications include:

-

Peptide and Peptidomimetic Design: Incorporation into peptides can enhance their stability against enzymatic degradation and allow for the exploration of structure-activity relationships.[2]

-

Suzuki-Miyaura Coupling: The bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.

-

Neurological Disorders: As a phenylalanine analog, it is a key component in the development of drugs targeting neurological pathways.[1]

Conclusion

This compound is a valuable synthetic amino acid with distinct physicochemical properties that make it a compound of interest for drug development and biochemical research. While a complete experimental dataset for the pure D-enantiomer is not yet fully available, the provided information and generalized protocols offer a solid foundation for researchers working with this compound. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:99295-78-0 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

3-Bromo-D-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring endows this D-enantiomer of phenylalanine with unique steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced biological activity, metabolic stability, and receptor specificity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in modulating key biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 99295-78-0 | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | |

| Appearance | Off-white solid | |

| Solubility | Slightly soluble in water | |

| Storage Conditions | 0 - 8 °C |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application in stereospecific drug design and peptide synthesis. While the synthesis of the racemic mixture (3-Bromo-DL-phenylalanine) is commonly achieved via the Erlenmeyer-Plöchl reaction followed by reduction, obtaining the pure D-enantiomer often requires enzymatic resolution or asymmetric synthesis methods. One effective approach involves the use of Phenylalanine Ammonia Lyases (PALs) in a chemoenzymatic cascade.[1]

Experimental Protocol: Chemoenzymatic Synthesis of this compound[1]

This protocol describes a one-pot synthesis of substituted D-phenylalanines from cinnamic acids.

Materials:

-

3-Bromocinnamic acid

-

Phenylalanine Ammonia Lyase (PAL)

-

L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO) for deracemization

-

Borane-ammonia complex or other suitable reducing agent

-

Ammonia buffer (high pH)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 3-bromocinnamic acid in a high pH ammonia buffer.

-

Enzymatic Amination: Add PAL to the solution to catalyze the hydroamination of the double bond of 3-bromocinnamic acid, forming a mixture of L- and D-3-bromophenylalanine.

-

Stereoselective Oxidation: Introduce LAAD to selectively oxidize the L-enantiomer back to the corresponding α-keto acid.

-

Non-selective Reduction: Concurrently, add a non-selective reducing agent, such as a borane-ammonia complex, to reduce the in situ generated α-keto acid back to the racemic amino acid.

-

Deracemization: The continuous cycle of stereoselective oxidation of the L-enantiomer and non-selective reduction of the resulting keto acid leads to a dynamic kinetic resolution, enriching the reaction mixture with the desired D-enantiomer.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for creating peptides with enhanced properties. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent can modulate biological activity and serve as a handle for further chemical modifications.[2]

Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis[2]

This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence.

Materials:

-

Fmoc-3-Bromo-D-phenylalanine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to exhibit interesting biological activities, often acting as modulators of key signaling pathways. Their structural similarity to endogenous amino acids allows them to interact with enzymes and receptors involved in various physiological processes.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine has been shown to activate a number of orphan G protein-coupled receptors (GPCRs).[3] While the specific effects of this compound on these receptors have not been extensively studied, it is plausible that it could act as a modulator—either an agonist or antagonist—due to its structural resemblance to L-phenylalanine. The D-configuration and the bromo-substituent would likely alter its binding affinity and signaling properties.

A hypothetical workflow to investigate the effect of this compound on GPCR signaling is presented below.

Inhibition of the LFA-1/ICAM-1 Interaction

The interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune system, mediating leukocyte adhesion, migration, and T-cell activation.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, including dry eye disease. Small molecule antagonists that block the LFA-1/ICAM-1 interaction are therefore of significant therapeutic interest.

This compound can serve as a key building block in the synthesis of such antagonists. The bromophenyl moiety can be strategically positioned to interact with specific residues in the binding pocket of LFA-1, thereby inhibiting its interaction with ICAM-1.

Application in Dry Eye Disease Research

Dry eye disease is a multifactorial condition often characterized by ocular surface inflammation.[6] The LFA-1/ICAM-1 signaling pathway plays a crucial role in the recruitment and activation of inflammatory T-cells on the ocular surface. Consequently, antagonists of this pathway are being investigated as potential therapeutics for dry eye. While direct clinical use of this compound in ophthalmic solutions is not yet established, its role as a scaffold for potent LFA-1/ICAM-1 inhibitors makes it a compound of high interest in this research area.

Conclusion

This compound is a versatile and valuable synthetic building block for the development of novel therapeutics. Its unique physicochemical properties and the ability to be incorporated into peptides and small molecules provide a powerful tool for medicinal chemists and drug developers. The detailed experimental protocols and an understanding of its potential roles in modulating key signaling pathways, such as GPCR signaling and the LFA-1/ICAM-1 interaction, will facilitate further research and the discovery of new and effective treatments for a range of diseases.

References

- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mta.scholaris.ca [mta.scholaris.ca]

- 4. mdpi.com [mdpi.com]

- 5. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dry Eye Disease: Emerging Approaches to Disease Analysis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring alters the electronic properties and steric bulk of the molecule compared to its parent amino acid, D-phenylalanine. These modifications can significantly influence molecular interactions, making it a key component in the synthesis of novel peptides and small molecule therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted data based on the analysis of its structural analogs.[1] Detailed experimental protocols are also provided to enable researchers to acquire and interpret spectroscopic data effectively.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are based on computational models and data from similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~4.0 | Triplet | 1H | α-CH |

| ~3.2 - 3.0 | Multiplet | 2H | β-CH₂ |

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and concentration and are often broad or exchanged with deuterated solvents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~138 | Aromatic C-Br |

| ~131, 130, 129, 122 | Aromatic CH |

| ~55 | α-C |

| ~37 | β-C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1580 | Medium | N-H bend (amine) |

| ~1240 | Strong | C-O stretch |

| ~800 - 700 | Strong | Aromatic C-H bend |

| ~600 - 500 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Ion | Notes |

| 243/245 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Br. |

| 198/200 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 155/157 | [M+H - CH(NH₂)COOH]⁺ | Loss of the amino acid side chain. |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the spectrum for the characteristic 1:1 isotopic pattern of bromine for the molecular ion and any bromine-containing fragments.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enigmatic Amino Acid: A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-D-phenylalanine, a synthetic halogenated derivative of the essential amino acid D-phenylalanine, is a molecule of burgeoning interest in the realms of medicinal chemistry, neurobiology, and drug development. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, rendering it a valuable building block for novel therapeutics and a sophisticated tool for probing biological systems. This in-depth technical guide provides a comprehensive overview of the theoretical and computational analysis of this compound, alongside detailed experimental protocols and a summary of its known and potential biological activities. While specific experimental data for the D-isomer is limited in publicly available literature, this guide leverages data from its enantiomer, the racemic mixture, and related brominated analogs to present a robust framework for its study and application.

Physicochemical and Computed Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application in both computational modeling and experimental settings. The following table summarizes key properties, drawing from publicly available databases and computational predictions.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C--INVALID-LINK--N | [1] |

| CAS Number | 99295-78-0 | [1][2] |

| Appearance | Off-white solid | [2] |

| Solubility | Slightly soluble in water. | [3] |

| XLogP3 (Computed) | -0.8 | [1][4] |

| Topological Polar Surface Area | 63.3 Ų | [1][4] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

Theoretical and Computational Analysis

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a particularly valuable method for this purpose.

Density Functional Theory (DFT) Analysis

DFT calculations can elucidate the electronic structure, geometry, and vibrational frequencies of this compound, offering insights into its reactivity and spectroscopic properties.

Table 2: Summary of DFT Calculation Parameters for this compound

| Parameter | Recommended Specification | Purpose |

| Method | DFT with B3LYP functional | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. |

| Basis Set | 6-311++G(d,p) | Offers a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.[5][6] |

| Geometry Optimization | Performed to find the lowest energy conformation. | Determines the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles.[5] |

| Frequency Analysis | Performed at the same level of theory. | Confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the infrared (IR) and Raman spectra. Calculated frequencies are often scaled to better match experimental data.[5] |

| Electronic Properties | TD-DFT for excited states; NBO analysis. | Time-Dependent DFT (TD-DFT) is used to predict electronic transitions (UV-Vis spectrum). Natural Bond Orbital (NBO) analysis helps in understanding intramolecular charge transfer and hyperconjugative interactions.[5][6] |

| NMR Simulation | Gauge-Including Atomic Orbital (GIAO) method. | Predicts the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structure verification.[5] |

| Software | Gaussian, ORCA, or similar packages. | Standard quantum chemistry software packages are used to perform these calculations. |

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of this compound to a protein target, providing insights into its potential as an enzyme inhibitor or receptor ligand.[5] This is particularly relevant for exploring its potential interactions with enzymes in neurotransmitter synthesis pathways or with glutamate receptors.

Experimental Protocols

Synthesis and Purification of 3-Bromo-DL-phenylalanine

While the focus of this guide is the D-isomer, a detailed, reproducible protocol for the synthesis of the racemic mixture (DL-form) is well-documented and provides a foundational method.[7] The resolution of the enantiomers would be a subsequent step.

Protocol 3.1.1: Synthesis via Erlenmeyer-Plöchl Reaction [7]

-

Step 1: Azlactone Formation:

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature and slowly add ethanol to precipitate the azlactone intermediate.

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol and hot water.

-

Dry the product under vacuum.

-

-

Step 2: Hydrolysis to α-acetamido-3-bromocinnamic acid:

-

Suspend the dried azlactone in a 1% (w/v) aqueous solution of sodium hydroxide and heat to dissolve.

-

Cool the solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Step 3: Reduction to 3-Bromo-DL-phenylalanine:

-

Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).

-

Gradually add sodium amalgam with vigorous stirring, maintaining a moderate temperature.

-

Monitor the reaction by TLC. Once complete, carefully quench any remaining sodium amalgam with water.

-

Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

-

Protocol 3.1.2: Purification [7]

-

Recrystallization:

-

Dissolve the crude product in a minimum amount of hot water.

-

If colored, treat with activated charcoal and filter while hot.

-

Slowly add ethanol to the hot filtrate until slightly turbid.

-

Allow the solution to cool slowly, then place in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a cold water/ethanol mixture.

-

Dry the pure crystals under vacuum.

-

-

Ion-Exchange Chromatography (for higher purity):

-

Prepare a column with a strong cation-exchange resin (e.g., Dowex-50).

-

Dissolve the recrystallized product in an acidic loading buffer (e.g., 0.1 M HCl) and apply to the column.

-

Wash the column with the loading buffer to remove impurities.

-

Elute the bound 3-Bromo-DL-phenylalanine using a gradient of increasing ammonia concentration.

-

Collect and combine fractions containing the pure product (monitored by ninhydrin test or UV spectroscopy).

-

Remove the solvent by rotary evaporation to obtain the final pure product.

-

Spectroscopic Analysis

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy [8]

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Protocol 3.2.3: Mass Spectrometry (MS) [8]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

-

Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on aromatic amino acid hydroxylases, key enzymes in neurotransmitter synthesis.[9]

Protocol 3.3.1: Phenylalanine Hydroxylase (PAH) Inhibition Assay [9]

-

Materials: Purified PAH, L-phenylalanine (substrate), cofactor (e.g., 6-MPH₄), buffer, this compound.

-

Procedure:

-

Prepare a reaction mixture containing buffer, cofactor, and purified PAH enzyme.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the reaction by adding L-phenylalanine.

-

Incubate for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Quantify the product (tyrosine) using a suitable method (e.g., HPLC).

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

-

Protocol 3.3.2: Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric) [9]

-

Materials: Purified TPH, L-tryptophan (substrate), cofactor (e.g., 6-MPH₄), DTT, catalase, ferrous ammonium sulfate, MES buffer, this compound.

-

Procedure:

-

In a 96-well microplate, prepare the reaction mixture containing buffer and necessary components.

-

Add varying concentrations of this compound to the wells.

-

Add the purified TPH enzyme to each well.

-

Initiate the reaction by adding L-tryptophan.

-

Immediately measure the increase in fluorescence over time (Excitation: 300 nm, Emission: 330 nm), as the product, 5-hydroxytryptophan, is fluorescent.

-

Determine the initial reaction velocities from the fluorescence data and plot against inhibitor concentrations to calculate the IC₅₀ value.

-

Biological Activity and Signaling Pathways

The biological effects of this compound are an area of active investigation. Its structural similarity to phenylalanine suggests potential roles in several biological processes, primarily as a competitive inhibitor of enzymes that utilize phenylalanine or as a modulator of receptors that bind aromatic amino acids.

Enzyme Inhibition

Modulation of Glutamatergic Signaling

Studies on the related compound, 3,5-dibromo-L-phenylalanine, have shown that it can act as a polyvalent modulator of glutamatergic transmission.[10][11] This analog was found to be a partial agonist at the NMDA receptor and an inhibitor of AMPA/kainate receptors.[10] This suggests that this compound may also interact with glutamate receptors, a key family of receptors involved in excitatory synaptic transmission in the central nervous system.[12][13] Such interactions could have significant implications for its potential therapeutic applications in neurological disorders.

Table 3: Potential Biological Targets and Effects of this compound

| Target | Potential Effect | Rationale |

| Aromatic Amino Acid Hydroxylases (PAH, TPH, TH) | Competitive Inhibition: May decrease the synthesis of neurotransmitters such as dopamine and serotonin.[9] | Structural analog of the natural substrate, phenylalanine. The brominated phenyl ring can influence binding affinity to the active site.[9] |

| Glutamate Receptors (e.g., NMDA, AMPA/Kainate) | Modulation (Agonism/Antagonism): Could potentially alter excitatory neurotransmission. | Based on the observed activity of the related compound 3,5-dibromo-L-phenylalanine, which acts as a partial agonist at NMDA receptors and an inhibitor of AMPA/kainate receptors.[10] The aromatic ring is a common feature in many glutamate receptor ligands. |

| Amino Acid Transporters | Competitive Inhibition: May interfere with the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier. | As a phenylalanine analog, it is likely to be recognized by LNAA transporters. This could affect the brain availability of other essential amino acids and neurotransmitter precursors.[14] |

| Protein Synthesis | Incorporation into Peptides: Can be used as a tool in protein engineering to create modified peptides with enhanced stability or to probe protein structure and function.[15] | The cellular machinery for protein synthesis can sometimes incorporate unnatural amino acids. |

Visualizations

Computational Analysis Workflow

The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.

Potential Signaling Pathway Modulation

This diagram illustrates the hypothesized mechanism by which this compound may modulate neurotransmitter synthesis.

Conclusion

This compound is a molecule with considerable potential in drug discovery and biochemical research. While a comprehensive experimental dataset for this specific isomer remains to be fully elucidated, theoretical and computational methods provide a robust framework for predicting its properties and guiding future research. The protocols and data presented in this guide offer a valuable resource for scientists working with this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to unlock its full therapeutic potential, particularly in the context of neurological disorders.

References

- 1. This compound | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 4. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jetir.org [jetir.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 13. Glutamate Receptor Dysregulation and Platelet Glutamate Dynamics in Alzheimer’s and Parkinson’s Diseases: Insights into Current Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Solubility Profile of 3-Bromo-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-D-phenylalanine in various solvents. Understanding the solubility of this compound is critical for its application in drug discovery, peptide synthesis, and other areas of biochemical research. This document collates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concept: Enantiomers and Solubility

This compound is the D-enantiomer of 3-Bromophenylalanine. Enantiomers are chiral molecules that are mirror images of each other. In an achiral environment (i.e., a solvent that is not chiral), the physical and chemical properties of a pair of enantiomers, including their solubility, are identical. Therefore, the solubility data for 3-Bromo-L-phenylalanine in achiral solvents can be confidently used to represent the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-Bromophenylalanine enantiomers and its racemic mixture in different solvents.

| Compound | Solvent | Solubility (mg/mL) | Molarity (mM) | Conditions |

| 3-Bromo-L-phenylalanine | Water | 15.38 | 63.01 | Ultrasonic and pH adjusted to 3 with HCl[1] |

| 3-Bromo-L-phenylalanine | DMSO | 5 | 20.48 | Ultrasonic required[1] |

| 3-Bromo-DL-phenylalanine | DMSO | 2 | 8.19 | Ultrasonic and warming to 60°C required[2] |

Note: The data for 3-Bromo-L-phenylalanine is presented as a proxy for this compound due to the identical solubility of enantiomers in achiral solvents.

Qualitative Solubility Information

Several sources describe 3-Bromo-L-phenylalanine as being "slightly soluble in water" under standard conditions, which aligns with the quantitative data requiring pH adjustment for significant dissolution.[3][4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)

-

Calibrated analytical balance

-

pH meter

2. Procedure:

-

Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a supernatant aliquot from each vial. To remove any remaining solid particles, filter the aliquot through a syringe filter.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing the analytical response to a pre-established calibration curve. This concentration represents the solubility of this compound in the respective solvent under the experimental conditions.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to 3-Bromo-D-phenylalanine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The introduction of a bromine atom to the D-phenylalanine scaffold offers unique chemical properties that are leveraged by researchers to enhance the biological activity and stability of novel therapeutics. This document details its commercial availability, physicochemical properties, key experimental protocols, and potential applications in neuroscience and beyond.

Commercial Availability and Key Suppliers

This compound is readily available from a range of commercial suppliers specializing in biochemicals and research-grade amino acids. These suppliers offer the compound in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| Santa Cruz Biotechnology | 99295-78-0 | C₉H₁₀BrNO₂ | 244.1 | - | - | - |

| Echemi | 99295-78-0 | - | - | - | - | - |

| Hangzhou Lingrui Chemical Co.,Ltd. | 99295-78-0 | - | - | 99% | - | - |

| Chem-Impex | 99295-78-0 | C₉H₁₀BrNO₂ | 244.1 | ≥ 98% (HPLC) | Off-white solid | 0-8°C |

| MedChemExpress (DL-form) | 30163-20-3 | C₉H₁₀BrNO₂ | 244.09 | 99.77% (HPLC) | White to off-white solid | Powder: -20°C (3 years) |

| Finetech Industry Limited | 99295-78-0 | C₉H₁₀BrNO₂ | 244.08 | - | - | - |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application in research. While experimental data can vary slightly between batches and suppliers, the following tables summarize key properties.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not specified | - |

| Solubility | Slightly soluble in water. Soluble in DMSO with heating. | [1] |

| LogP | 1.88 | [2] |

| pKa | 2.16±0.10 (Predicted) | [3] |

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, α-proton around 4.0 ppm, and β-protons around 3.0-3.2 ppm. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm, carbonyl carbon around 175 ppm, α-carbon around 55 ppm, and β-carbon around 38 ppm. |

| Mass Spectrometry | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) at m/z 243/245. |

Experimental Protocols

The utility of this compound as a research tool is demonstrated through its incorporation into peptides and its use as a precursor in the synthesis of more complex molecules. The following are detailed methodologies for key experimental procedures.

Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

This multi-step synthesis provides a reliable route to obtaining 3-Bromo-DL-phenylalanine.[2]

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product.

-

Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis to α-Acetamido-3-bromocinnamic acid

-

Dissolve the azlactone intermediate in a 1 M sodium hydroxide solution.

-

Gently warm the mixture with stirring until the solid dissolves.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.

Step 3: Reduction to 3-Bromo-DL-phenylalanine

-

Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol.

-

Gradually add sodium amalgam to the solution with vigorous stirring, maintaining a moderate temperature.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Carefully quench any remaining sodium amalgam with water.

-

Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture, followed by ion-exchange chromatography for high-purity samples.[2]

Incorporation of Fmoc-3-Bromo-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the Fmoc-protected this compound into a peptide sequence on a solid support.[1]

Materials:

-

Fmoc-3-Bromo-D-phenylalanine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents: OxymaPure®/HOBt and Diisopropylcarbodiimide (DIC)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.

-

Add DIC (3-5 eq) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Confirm complete coupling with a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the peptide in cold diethyl ether and collect by centrifugation.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide to Unnatural Amino Acids in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acids (UaAs)

Unnatural amino acids (UaAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded by the standard genetic code.[1][2] Their site-specific incorporation into proteins is a cornerstone of modern protein engineering and chemical biology.[1][3] This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, into proteins with high precision.[1][4] By expanding the chemical repertoire of proteins beyond what is offered by nature, UaAs enable researchers to precisely control and investigate protein structure and function in ways that were previously impossible.[1][5]

The significance of UaAs in drug discovery and development is profound. They provide a powerful toolkit for creating therapeutic proteins with enhanced stability, improved pharmacokinetic properties, and novel mechanisms of action.[][7] The ability to introduce specific modifications allows for the fine-tuning of protein-based drugs, leading to more effective and safer therapeutics.[][8] More than 100 FDA-approved drugs currently incorporate UaAs, highlighting their successful translation from research tools to clinical applications.[8][9]

Core Methodologies for UaA Incorporation

The site-specific incorporation of UaAs into proteins is primarily achieved through the expansion of the genetic code. This involves the engineering of the cell's translational machinery to recognize a new codon and assign it to a specific UaA.[5][10]

Genetic Code Expansion via Stop Codon Suppression

The most prevalent method for genetic code expansion is the reassignment of a stop codon, typically the amber stop codon (UAG).[5][11] The UAG codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reprogramming.[2][5] This strategy requires two key components:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and charges a desired UaA onto its corresponding tRNA.[5][12] This aaRS must be "orthogonal," meaning it does not interact with any of the endogenous amino acids or tRNAs in the host cell.[5][13]

-

A Suppressor tRNA: A tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon).[5][12] This tRNA is not recognized by any of the endogenous aaRSs.[5]

When these components are introduced into a cell along with the UaA, the ribosome will read through the UAG codon and incorporate the UaA into the growing polypeptide chain at the specified position.[10][14]

Other Incorporation Strategies

While amber suppression is the most common method, other strategies for UaA incorporation exist:

-

Frameshift Suppression: This method utilizes quadruplet codons to encode UaAs, further expanding the coding capacity of the genetic code.[10][14]

-

Sense Codon Reassignment: In this approach, a sense codon is reassigned to a UaA, often in engineered cell-free systems or organisms with modified genomes.[10][11]

-

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible and open environment for UaA incorporation, as they are not constrained by cell viability or membrane permeability.[11] This allows for the efficient incorporation of a wide range of UaAs, including those that may be toxic to living cells.[11]

Experimental Protocols

Protocol 1: Site-Specific UaA Incorporation in E. coli using Amber Suppression

This protocol outlines the key steps for incorporating a UaA into a protein of interest in E. coli using the amber suppression method.

1. Plasmid Preparation:

-

Target Plasmid: The gene of interest is cloned into an expression vector. The codon at the desired site for UaA incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.[5]

-

Synthetase Plasmid: A separate plasmid expressing the orthogonal aaRS/tRNA pair is used.[5] Often, plasmids like pEVOL are utilized, which contain the genes for the engineered aaRS and multiple copies of the suppressor tRNA under the control of constitutive or inducible promoters.[15][16]

2. Transformation:

-

Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the target plasmid and the synthetase plasmid.

3. Culture and Induction:

-

A single colony is picked and grown in a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics.

-

The starter culture is used to inoculate a larger volume of expression medium.

-

The UaA is added to the culture medium to a final concentration typically ranging from 1-10 mM.

-

Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).

-

The culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to facilitate proper protein folding.

4. Protein Purification and Characterization:

-

Cells are harvested by centrifugation, lysed, and the protein of interest is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

The successful incorporation of the UaA is confirmed by mass spectrometry.

Protocol 2: Characterization of UaA-Containing Proteins

1. Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the purified protein. A mass shift corresponding to the mass of the incorporated UaA confirms its presence.

-

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the UaA within the protein sequence.

2. SDS-PAGE and Western Blotting:

-

The expression of the full-length UaA-containing protein is visualized by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein of interest or an affinity tag. The presence of a band at the expected molecular weight indicates successful read-through of the amber stop codon.

3. Functional Assays:

-

The biological activity of the UaA-containing protein is assessed using appropriate functional assays. This could include enzyme kinetics assays, binding assays (e.g., surface plasmon resonance), or cell-based assays, depending on the protein's function.

Applications in Drug Development and Research

The ability to incorporate UaAs with unique functionalities has opened up new avenues in drug discovery and biomedical research.

-

Probing Protein-Protein Interactions: Photo-crosslinking UaAs, such as p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids, can be incorporated into a protein of interest.[17][18] Upon photoactivation, these UaAs form covalent bonds with nearby interacting partners, allowing for the identification and mapping of protein-protein interactions in their native cellular context.[17][19]

-

Enzyme Engineering: UaAs can be used to introduce novel catalytic activities into enzymes or to enhance their stability and substrate specificity.[2][20] This has significant implications for the development of novel biocatalysts for industrial and therapeutic applications.[20]

-

Therapeutic Proteins with Enhanced Properties: The incorporation of UaAs can improve the therapeutic properties of proteins. For example, the introduction of polyethylene glycol (PEG) chains via "click" chemistry to a UaA can increase the serum half-life of a therapeutic protein.[7]

-

Probing Signaling Pathways: UaAs can be used as molecular probes to investigate cellular signaling pathways with high precision.[3][4] For instance, photo-caged UaAs can be incorporated into a signaling protein, allowing for its activity to be controlled with light.[4][21] Fluorescent UaAs can be used to track the localization and dynamics of proteins within signaling cascades.[22][23]

Quantitative Data Summary

The efficiency of UaA incorporation and its impact on protein properties can vary depending on the specific UaA, the orthogonal aaRS/tRNA pair, the expression system, and the position of incorporation.

| Unnatural Amino Acid (UaA) | Orthogonal System | Expression Host | Incorporation Efficiency (%) | Reference |

| p-Azido-L-phenylalanine (AzF) | MjTyrRS/tRNA | Mammalian Cells | Up to 95% | [24] |

| p-Benzoyl-L-phenylalanine (Bpa) | MjTyrRS/tRNA | E. coli | 50-80% | N/A |

| Nε-acetyl-L-lysine (AcK) | MbPylRS/tRNA | E. coli | 60-90% | [25] |

| O-methyl-L-tyrosine (OmeY) | EcLeuRS/tRNA | Yeast | ~70% (Relative Readthrough) | [26] |

| trans-cyclooct-2-ene-L-lysine (TCO*A) | MmPylRS/tRNA | Mammalian Cells | 40-60% | [24] |

| Protein Modification | UaA Used | Effect on Property | Magnitude of Change | Reference |

| PEGylation | p-azidophenylalanine | Increased serum half-life | 2 to 5-fold increase | N/A |

| Fluorination | 5-fluorotryptophan | Increased thermal stability | ΔTm = +5 to +10 °C | [20] |

| Cation-π interaction removal | Tetrafluorinated Trp | Reduced drug affinity | 100 to 10,000-fold decrease | [27] |

| Photo-crosslinking | p-benzoylphenylalanine | Covalent complex formation | Varies with interaction | [28] |

Visualizing Workflows and Pathways

Diagram 1: The Workflow of Genetic Code Expansion

Caption: Workflow for site-specific UaA incorporation via amber suppression.

Diagram 2: Probing a Kinase Signaling Pathway with a Photo-crosslinking UaA

Caption: Using a photo-crosslinking UaA to map kinase-substrate interactions.

Conclusion and Future Outlook

The incorporation of unnatural amino acids has become an indispensable tool in protein engineering, offering unprecedented control over protein structure and function.[2][3] The continued development of new UaAs with novel functionalities, along with the discovery and engineering of more efficient and robust orthogonal translation systems, will further expand the capabilities of this technology.[13][29] As our ability to manipulate the genetic code becomes more sophisticated, we can expect to see the emergence of therapeutic proteins with even greater efficacy and safety profiles, as well as the elucidation of complex biological processes that are currently intractable. The future of protein engineering with UaAs holds immense promise for advancing both basic science and medicine.

References

- 1. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. addgene.org [addgene.org]

- 7. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]

- 13. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 16. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 19. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]

- 23. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 24. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]

- 29. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Halogenated Phenylalanine Derivatives in Scientific Research: A Technical Guide

Abstract

Halogenated derivatives of the essential amino acid phenylalanine are instrumental in advancing various scientific fields, including chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as bioorthogonal chemistry and medical imaging.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental insights into these versatile compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation

The introduction of halogens to the phenylalanine scaffold induces significant changes in key molecular properties, including size, hydrophobicity, and electronic character. These alterations are fundamental to the diverse applications of these derivatives.[1] For instance, the high electronegativity of fluorine can modulate the acidity, basicity, and reactivity of the molecule, while larger halogens like iodine can serve as handles for radiolabeling or to introduce significant steric bulk.[1][2][3] This guide will delve into the specific impacts of different halogens and their positional isomers on the utility of phenylalanine derivatives in research.